molecular formula C6H8ClNO2 B1660084 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole CAS No. 71495-01-7

5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole

Cat. No.: B1660084
CAS No.: 71495-01-7
M. Wt: 161.58 g/mol
InChI Key: SGGYGPPIFVYPHA-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole (CAS: 167155-52-4) exemplifies the structural versatility of oxazole derivatives in heterocyclic chemistry. Its fused chloromethyl (-CH$$2$$Cl) and methoxymethyl (-CH$$2$$OCH$$_3$$) substituents create distinct electronic and steric profiles, enabling tailored interactions in synthetic and biological contexts. Oxazoles are pivotal in drug discovery due to their ability to mimic peptide bonds and participate in hydrogen bonding, as seen in antimicrobial and anticancer agents. The compound’s dual functional groups enhance its utility as a bifunctional building block for synthesizing complex heterocycles, such as fused oxazole-thiazole systems or metal-organic frameworks.

Table 1: Key physicochemical properties of this compound

Property Value
Molecular formula C$$6$$H$$8$$ClNO$$_2$$
Molecular weight 161.59 g/mol
Substituent positions 3-(chloromethyl), 5-(methoxymethyl)
Boiling point 211–215°C (estimated)

Historical Development of Oxazole Derivatives

The synthesis of oxazoles dates to Emil Fischer’s 1896 work on cyanohydrin-aldehyde cyclization. Modern methods, such as the van Leusen reaction (1972), revolutionized access to 5-substituted oxazoles using TosMIC (tosylmethyl isocyanide). This compound emerged as a key intermediate in the 2000s, particularly for IMPDH (inosine monophosphate dehydrogenase) inhibitors like VX-497, highlighting its role in antiviral and anticancer drug development. Advances in regioselective functionalization, such as palladium-catalyzed cross-coupling, further expanded its applications in asymmetric synthesis.

Positional Isomerism in Chloromethyl/Methoxymethyl Substituted Oxazoles

Positional isomerism critically influences the reactivity and biological activity of oxazole derivatives. For this compound, the chloromethyl group at position 3 and methoxymethyl at position 5 create a steric environment distinct from isomers like 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Studies on styryloxazoles demonstrate that substituent position affects photochemical behavior, with meta-substituted analogs showing higher cyclization quantum yields than para-substituted counterparts. Computational analyses reveal that intramolecular hydrogen bonding in the Z-isomer of 5-substituted oxazoles stabilizes transition states, favoring isomerization over cyclization.

Table 2: Comparative reactivity of oxazole positional isomers

Isomer Dominant Reaction Pathway Yield (%)
5-(Chloromethyl)-3-(methoxymethyl) Nucleophilic substitution at C3 75–82
4-(Chloromethyl)-5-methyl Electrophilic aromatic substitution 60–68

Properties

IUPAC Name

5-(chloromethyl)-3-(methoxymethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c1-9-4-5-2-6(3-7)10-8-5/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGYGPPIFVYPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617064
Record name 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71495-01-7
Record name 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole typically involves the chloromethylation of 3-(methoxymethyl)-1,2-oxazole. This can be achieved using chloromethyl chlorosulfate as a chloromethylating agent in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of the chloromethylation reaction, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazoles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated heterocycles.

Scientific Research Applications

Synthetic Routes

The synthesis of 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole typically involves chloromethylation of 3-(methoxymethyl)-1,2-oxazole. This reaction can be performed using chloromethyl chlorosulfate in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.

Industrial Production

For large-scale production, continuous flow processes may be employed to enhance yield and purity. Phase-transfer catalysts can also be utilized to improve the efficiency of the chloromethylation process.

Reactivity

The compound undergoes several types of chemical reactions:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation: The methoxymethyl group may be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The oxazole ring can be reduced to form saturated heterocycles.

Common Reagents

  • Nucleophilic Substitution: Sodium azide, potassium thiocyanate.
  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications leading to new compounds with potentially enhanced properties.

Biology

The compound is investigated for its role in developing fluorescent probes for cell tracking and imaging. Its ability to react with biological molecules makes it valuable in biological research.

Medicine

Research has focused on its potential in drug development, particularly for synthesizing bioactive compounds. Studies have shown that oxazole derivatives exhibit various biological activities, including antibacterial and anticancer properties.

  • Antimicrobial Activity:
    • Compounds derived from oxazoles have shown significant inhibition against Gram-positive and Gram-negative bacteria. For instance, certain oxazole derivatives demonstrated higher antibacterial activity compared to standard antibiotics like ampicillin .
  • Antitumor Properties:
    • A series of trisubstituted oxazole derivatives were evaluated for their antitumor potential against various cancer cell lines. Notably, some compounds exhibited IC50 values in the low micromolar range against prostate cancer cells (PC-3) and epidermoid carcinoma (A431) cell lines .
  • Mechanism of Action:
    • The mechanism underlying the anticancer activity often involves interaction with microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique Features
This compoundChloromethyl at position 5Versatile intermediate for organic synthesis
4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazoleChloromethyl at position 4Different reactivity profile due to position
5-(Chloromethyl)-3-methyl-1,2-oxazoleMethyl substitution at position 3Altered biological activity profile

This table highlights the structural variations among related compounds and their implications for reactivity and application.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The methoxymethyl group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Isoxazole Derivatives

The biological and chemical properties of isoxazole derivatives are heavily influenced by substituent patterns. Below is a comparison of key analogs:

Compound Name Substituents Key Properties/Applications References
5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole 5-CH₂Cl, 3-CH₂OCH₃ Reactive sites for nucleophilic substitution; potential precursor for bioactive molecules.
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole 5-CH₂Cl, 3-(4-Cl-C₆H₄) High reactivity (chlorine substituents); used in safety studies (GHS hazard data available).
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole 5-(3-OCH₃-C₆H₄), 3-C₆H₅ Synthesized via AuCl₃ catalysis; potential liquid crystalline properties for optoelectronic use.
5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole 5-(methylthiophenyl), 3-(trimethoxyphenyl) Significant LOX/COX-2 inhibition; anti-inflammatory and anticancer potential.
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The chloromethyl group (-CH₂Cl) enhances electrophilicity, enabling cross-coupling or substitution reactions, whereas methoxymethyl (-CH₂OCH₃) improves solubility in polar solvents .
  • Biological Activity : Diarylisoxazoles (e.g., 4,5-diarylisoxazol-3-carboxylic acids) are potent leukotriene synthesis inhibitors, suggesting that substituents at the 3- and 5-positions critically modulate enzyme-binding affinity .

Comparison with Oxadiazole Derivatives

Oxadiazoles (1,2,4-oxadiazoles) are structurally related to isoxazoles but feature an additional nitrogen atom. Their pharmacological profiles often differ due to altered electronic properties:

Compound Name Substituents Key Properties/Applications References
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) 5-CH₂Cl, 3-C₆H₅ High yield (80%); confirmed by ¹H NMR (δ 4.75 ppm for CH₂Cl).
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole 5-CH₂Cl, 3-pyridazine Heteroaromatic hybrid; potential kinase inhibitor scaffold.
3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole 3-CH₂Cl, 5-CH₂OCH₃ Isomeric analog of the target compound; distinct reactivity due to substituent positions.
Key Observations:
  • Synthetic Utility : Chloromethyl-substituted oxadiazoles (e.g., 6a) are intermediates in coupling reactions, as demonstrated in the synthesis of benzoxazine derivatives .
  • Positional Isomerism : The 1,2-oxazole vs. 1,2,4-oxadiazole distinction alters ring strain and electronic density, impacting stability and interaction with biological targets .

Physicochemical and Spectral Data

Limited spectral data are available for this compound, but analogs provide insights:

Compound ¹H NMR (Key Peaks) Mass Spec (ESI-MS) References
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) δ 4.75 ppm (s, 2H, CH₂Cl) [M+H]⁺: 195
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole Aromatic protons: δ 7.46–8.04 ppm Not reported

Biological Activity

5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered ring containing one nitrogen and one oxygen atom, with a chloromethyl group at the 5-position and a methoxymethyl group at the 3-position. These substituents enhance its reactivity and biological activity, making it an interesting target for synthesis and study.

The biological activity of this compound is primarily attributed to the reactivity of its chloromethyl group. This group can form covalent bonds with nucleophilic sites in various biological molecules, potentially leading to:

  • Enzyme inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Alteration of cellular pathways : By interacting with proteins or receptors, it can modulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various bacterial strains. It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, indicating a potential role in cancer therapy.

Antimicrobial Studies

A comparative study evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.

CompoundMIC (µg/ml)Target Organism
This compound32S. aureus
This compound64E. coli
Ampicillin16S. aureus
Ciprofloxacin8E. coli

These results indicate that while the compound shows promising antimicrobial activity, it is less potent than traditional antibiotics like ampicillin and ciprofloxacin.

Anticancer Studies

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)28

These results suggest that this compound possesses moderate cytotoxicity against these cancer cell lines.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives of isoxazole compounds including this compound and evaluated their biological activities. The synthesis involved multiple steps with high yields achieved through ultrasound-assisted methods. The resulting compounds were screened for antimicrobial and anticancer activities, demonstrating notable efficacy in both areas.

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound interacts with target enzymes. The study revealed that the chloromethyl group acts as an electrophile, leading to covalent modifications in enzyme structures that result in inhibition.

Q & A

Q. What are the key spectroscopic characteristics for confirming the structure of 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole?

Methodological Answer: The compound's structure is validated using 1H NMR and ESI-MS . Key NMR signals include:

  • Chloromethyl group (-CH2Cl): A singlet at δ 4.75 ppm (integration for 2H) .
  • Methoxymethyl group (-OCH2OCH3): Resonances between δ 3.2–3.5 ppm (multiplet for 2H) and a singlet for the methoxy group at δ 3.3–3.4 ppm .
    ESI-MS typically shows a molecular ion peak at m/z 195 [M+H]+ for derivatives with similar substituents .

Q. Table 1: Representative NMR Data

Functional GroupChemical Shift (δ, ppm)MultiplicityIntegrationReference
-CH2Cl4.75Singlet2H
-OCH2OCH33.2–3.5Multiplet2H
-OCH33.3–3.4Singlet3H

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: The compound is synthesized via cyclization reactions using gold(III) chloride (AuCl3) as a catalyst. A typical protocol involves:

Reacting propynone oxime derivatives with AuCl3 (1 mol%) in dry dichloromethane under inert conditions .

Purification via column chromatography (silica gel, EtOAc/hexane) yields the product in >80% purity .
Alternative routes include functionalization of preformed oxazole cores with chloromethyl and methoxymethyl groups under mild alkylation conditions .

Advanced Research Questions

Q. How can computational methods aid in the design of derivatives for biological applications?

Methodological Answer: Molecular docking and density functional theory (DFT) are used to predict interactions with biological targets (e.g., MAP kinase in cancer studies):

Docking Software (AutoDock Vina): Evaluates binding affinities of derivatives to kinase domains .

DFT Calculations: Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
For example, derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced binding to kinase active sites due to favorable electrostatic interactions .

Q. Table 2: Computational Parameters for Derivative Design

ParameterTool/SoftwareApplication ExampleReference
Binding AffinityAutoDock VinaMAP kinase inhibition prediction
HOMO-LUMO GapGaussian 09 (DFT)Reactivity assessment
Molecular DynamicsGROMACSStability of ligand-protein complexes

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Critical safety measures include:

  • Personal Protective Equipment (PPE):
    • Gloves: Chemical-resistant gloves (tested to EN 374 standard) .
    • Eye Protection: Goggles and face shields to prevent splashes .
  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal: Collect in sealed containers to prevent environmental contamination (e.g., groundwater) .
  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Q. How are contradictions in synthetic yields resolved when scaling up reactions?

Methodological Answer: Yield discrepancies often arise from reaction scalability or purification efficiency . Strategies include:

Optimizing Catalysts: Increasing AuCl3 loading to 2–3 mol% improves yields in large-scale reactions .

Alternative Solvents: Replacing dichloromethane with THF enhances solubility of intermediates .

Process Monitoring: Use inline FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Q. What analytical techniques are used to assess purity and stability under varying conditions?

Methodological Answer:

  • HPLC-PDA: Quantifies purity (>97%) and detects degradation products under stress conditions (e.g., heat, light) .
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability, with decomposition observed above 200°C .
  • X-ray Crystallography: Confirms crystalline structure and identifies polymorphs (CCDC deposition recommended) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole
Reactant of Route 2
5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.